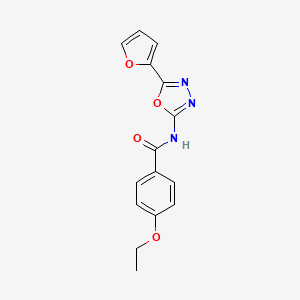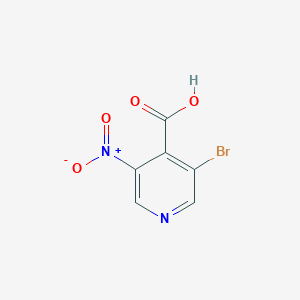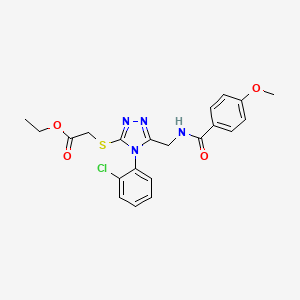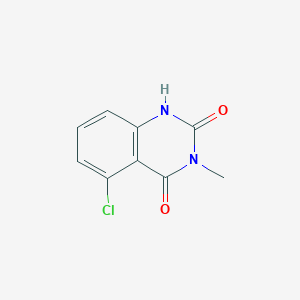![molecular formula C13H24N2O2 B2771301 Tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate CAS No. 1251009-12-7](/img/structure/B2771301.png)
Tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate is a chemical compound with the CAS Number: 1251009-12-7 . It has a molecular weight of 240.35 . The IUPAC name for this compound is this compound . It is typically stored as a powder .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13(10-15)6-4-5-7-14-8-13/h14H,4-10H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder . Unfortunately, other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Environmental Impact
Synthesis and Environmental Concerns
The synthesis and environmental concerns of tert-butyl-based compounds, such as Methyl tert-butyl ether (MTBE), have been extensively studied. MTBE, for instance, is utilized as a gasoline additive to enhance octane levels and reduce air pollution. However, its release into the environment has raised significant public and governmental concerns due to its solubility in water and potential for groundwater contamination. The decomposition and transformation of such compounds in environmental settings, as well as their fate in soil and groundwater, have been subjects of thorough investigation. Studies highlight the decomposition of MTBE using cold plasma reactors and the environmental behaviors of synthetic phenolic antioxidants, which include tert-butyl compounds, indicating their widespread occurrence and potential human exposure pathways (Hsieh et al., 2011; Liu & Mabury, 2020).
Applications in Material Science
Three-Phase Partitioning (TPP)
An innovative non-chromatographic bioseparation technology, TPP, has been gaining attention for its potential in the rapid, green, and efficient separation and purification of bioactive molecules from natural sources. The versatility of TPP, including its application with tert-butyl alcohol as one of the phase components, underscores the broad utility of tert-butyl compounds in facilitating bioseparation processes that are critical in food, cosmetics, and pharmaceutical industries (Yan et al., 2018).
Biodegradation and Environmental Fate
Biodegradation in Soil and Groundwater
The biodegradation and fate of tert-butyl-based compounds like MTBE and Ethyl tert-butyl ether (ETBE) in soil and groundwater have been subjects of significant research. These studies provide insights into microbial degradation pathways, the impact of co-contaminants, and the overall environmental persistence of these compounds. Such research is crucial for understanding the potential environmental risks associated with tert-butyl compounds and developing strategies for mitigating their impact (Schmidt et al., 2004; Thornton et al., 2020).
Safety and Hazards
Zukünftige Richtungen
The future directions for Tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate could involve its use in the development of protein degraders . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Wirkmechanismus
Target of Action
It is often used as a rigid linker in protac (proteolysis targeting chimera) development for targeted protein degradation .
Mode of Action
Tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate interacts with its targets by acting as a rigid linker in PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
As a component of protacs, it can potentially influence any pathway involving the target protein being degraded .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific target protein being degraded. By facilitating the degradation of target proteins, it can influence cellular processes regulated by these proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Eigenschaften
IUPAC Name |
tert-butyl 2,9-diazaspiro[3.6]decane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13(10-15)6-4-5-7-14-8-13/h14H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYPDLTUENVJEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Diphenylphosphino)benzylidene]cyclohexylamine](/img/structure/B2771218.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-methylbenzamide hydrochloride](/img/structure/B2771222.png)
![5-benzyl-1-methyl-3-(pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2771223.png)

![8-Amino-7-[2-hydroxy-3-(3-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2771226.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-[(2-methylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2771227.png)
![3-((5-(propylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2771228.png)

![5-bromo-N-[4-(diethylamino)phenyl]pyridine-3-carboxamide](/img/structure/B2771231.png)



![Ethyl 4-[2-(3-methylanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2771235.png)
